(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine
Overview
Description
(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine is a chiral amine derivative of dihydrobenzofuran. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amine group and a dihydrobenzofuran moiety makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-2,3-Dihydrobenzo[B]furan-3-ylamine typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the dihydrobenzofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Amination: The introduction of the amine group is usually carried out through reductive amination or nucleophilic substitution reactions. Common reagents include ammonia or primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalytic hydrogenation and enzymatic methods are also explored to achieve enantioselective synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or other functional groups onto the benzofuran ring.
Scientific Research Applications
(3R)-2,3-Dihydrobenzo[B]furan-3-ylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-2,3-Dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the dihydrobenzofuran moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Benzofuran: Lacks the amine group but shares the benzofuran core structure.
2,3-Dihydrobenzofuran: Similar structure but without the amine group.
3-Aminobenzofuran: Contains an amine group but differs in the position of the amine.
Uniqueness: (3R)-2,3-Dihydrobenzo[B]furan-3-ylamine is unique due to its chiral nature and the presence of both an amine group and a dihydrobenzofuran ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3R)-2,3-dihydro-1-benzofuran-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCGAGSBVAGXMP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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